Allyl benzyl ether
Description
Overview of Allyl Benzyl (B1604629) Ether in Contemporary Synthetic Design
Allyl benzyl ether (C₁₀H₁₂O) is an organic compound featuring both an allyl group and a benzyl group linked by an ether oxygen. cymitquimica.com This unique structure makes it a valuable intermediate in a variety of organic transformations. In modern synthetic design, it is frequently utilized as a protecting group for alcohols. The allyl and benzyl moieties can be selectively introduced and removed, offering a strategic advantage in the synthesis of complex molecules. ias.ac.inorganic-chemistry.orgmpg.de
Beyond its role in protection strategies, this compound serves as a versatile precursor in reactions such as radical-mediated cyclizations and catalytic processes. For instance, it is a key starting material for synthesizing benzopyran derivatives through reductive intramolecular cyclization. Its reactivity is also harnessed in polymer chemistry, where it can act as a monomer. mdpi.com
Historical Context of Ether Synthesis and its Evolution Relevant to this compound
The synthesis of ethers has a long and storied history in organic chemistry. The Williamson ether synthesis, developed by Alexander William Williamson in 1850, remains one of the most fundamental and versatile methods for preparing ethers. masterorganicchemistry.combyjus.com This reaction, which involves the SN2 displacement of a halide by an alkoxide, provided crucial evidence for the structure of ethers and is still widely used today for preparing both symmetrical and unsymmetrical ethers. masterorganicchemistry.combyjus.com
The preparation of this compound is a classic application of the Williamson synthesis. Typically, an alkoxide is generated from either allyl alcohol or benzyl alcohol by treatment with a strong base, which then reacts with benzyl halide or allyl halide, respectively. jk-sci.com
Over the years, modifications to the classical Williamson synthesis have been developed to improve efficiency and yield, particularly for substrates that are sensitive to harsh basic conditions. These advancements include the use of milder bases like silver(I) oxide (Ag₂O) for more selective reactions and the development of phase-transfer catalysis to enhance reactivity. jk-sci.comorganic-chemistry.org More recently, solvent-free methods have been reported, offering a more environmentally friendly approach. For example, allyl and benzyl ethers can be prepared in high yields using solid potassium hydroxide (B78521), eliminating the need for a solvent. ias.ac.inresearchgate.net Palladium-catalyzed methods have also emerged, providing neutral conditions that are advantageous for moisture-sensitive substrates.
Significance of this compound as a Prototypical Allylic and Benzylic System in Mechanistic Studies
The dual functionality of this compound, possessing both an allylic and a benzylic system, makes it an excellent model for studying various reaction mechanisms. The presence of the allyl group, with its reactive double bond, and the benzyl group, with its capacity to stabilize charges and radicals through resonance, allows for the investigation of a wide range of chemical transformations.
Sigmatropic Rearrangements: this compound and its derivatives are key substrates in the study of sigmatropic rearrangements, such as the Claisen and Wittig rearrangements. ias.ac.inacs.orgnih.gov
Claisen Rearrangement: While the classic Claisen rearrangement involves allyl aryl or allyl vinyl ethers, the principles of this biosynth.combiosynth.com-sigmatropic shift, which proceeds through a concerted, six-membered cyclic transition state, are fundamental to understanding the thermal reactivity of allylic systems. libretexts.org
biosynth.com-Wittig Rearrangement: Functionalized allyl benzyl ethers undergo the biosynth.com-Wittig rearrangement to form homoallylic alcohols. sci-hub.se This reaction is a powerful tool for creating new carbon-carbon bonds and stereocenters simultaneously. sci-hub.se Studies on substituted allyl benzyl ethers have provided insights into the diastereoselectivity and enantioselectivity of this process, particularly with the use of chiral ligands. sci-hub.seresearchgate.net
Nucleophilic Substitution Reactions: The allylic and benzylic positions of the ether are susceptible to nucleophilic attack. The molecule serves as a model for comparing the reactivity of these two systems in SN2 reactions. Both allyl and benzyl halides are known to exhibit enhanced reactivity in SN2 reactions compared to simple alkyl halides, an effect that can be studied using this compound as a precursor or model. researchgate.net
Gas-Phase Pyrolysis: The thermal decomposition of allyl benzyl ethers in the gas phase has been studied to understand reaction kinetics and mechanisms. These reactions often proceed through a hetero-retro-ene reaction via a six-membered transition state. mdpi.com
Emerging Research Directions and Future Outlook for this compound Chemistry
The chemistry of this compound continues to evolve, with new applications and research areas emerging.
Polymer Chemistry: There is growing interest in using monomers derived from or containing this compound structures in polymerization reactions. For example, copolymers of lactide and glycidyl (B131873) ethers, including allyl and benzyl glycidyl ethers, are being explored for the development of new functional polymers. mdpi.com Furthermore, poly(benzyl ether)s are being investigated as depolymerizable backbones for the creation of advanced materials like bottlebrush polymers, which have potential applications in fabricating polypeptides and hybrid materials. acs.orgnih.gov
Advanced Catalytic Methods: Research is ongoing to develop more efficient and selective catalytic methods for the synthesis and transformation of allyl benzyl ethers. This includes the use of rhodium(II) carbenes for distal allylic/benzylic C–H functionalization of related silyl (B83357) ethers, a reaction that was found to be inhibited by the this compound structure itself, providing valuable mechanistic insight. nih.gov Nickel-hydride catalyzed cleavage of allyl ethers represents another area of active research, offering a non-precious metal alternative for deprotection. thieme-connect.com
Bioorthogonal Chemistry: While not directly involving this compound itself, synthetic methods developed for creating allylic ethers are being adapted for bioorthogonal chemistry. For instance, strategies for synthesizing allylic trans-cyclooctene-ethers for modifying carbohydrates highlight the broader impact of research in this area. rsc.org
Medicinal Chemistry: The allyl motif is recognized as a valuable fragment in drug design for cancer treatment. acs.org While research may not focus on this compound directly as a therapeutic, the fundamental reactions and synthetic strategies involving this compound contribute to the broader toolkit available to medicinal chemists for creating complex, biologically active molecules.
The future of this compound chemistry lies in the continued exploration of its unique reactivity to develop novel synthetic methodologies, create advanced functional materials, and further unravel the intricacies of organic reaction mechanisms.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGHWHMUUQNACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074529 | |
| Record name | Benzene, [(2-propenyloxy)methyl]- | |
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Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14593-43-2 | |
| Record name | Allyl benzyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14593-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene, ((2-propenyloxy)methyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014593432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, [(2-propenyloxy)methyl]- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID3074529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(allyloxy)toluene | |
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| Record name | ALLYL BENZYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQZ35CE79E | |
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Synthetic Methodologies for Allyl Benzyl Ether and Its Derivatives
Classical Etherification Approaches
The Williamson ether synthesis, a robust and widely employed method for preparing ethers, is central to the synthesis of allyl benzyl (B1604629) ether. brainly.inmasterorganicchemistry.comwikipedia.org This S\textsubscript{N}2 reaction involves the reaction of an alkoxide with a primary alkyl halide. brainly.inwikipedia.orgjk-sci.com The general mechanism involves the deprotonation of an alcohol to form a more nucleophilic alkoxide ion, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage. brainly.injk-sci.com
Williamson Ether Synthesis and its Adaptations for Allyl Benzyl Ether
The synthesis of this compound via the Williamson method can be approached in two primary ways: by reacting a benzyl halide with an allyl alkoxide or an allyl halide with a benzyl alkoxide.
This approach involves the reaction of a benzyl halide, such as benzyl bromide or benzyl chloride, with an allyl alkoxide. The allyl alkoxide is typically generated in situ by treating allyl alcohol with a strong base. This pathway is effective due to the high reactivity of benzyl halides in S\textsubscript{N}2 reactions. youtube.comlibretexts.org
Alternatively, this compound can be synthesized by reacting an allyl halide, such as allyl bromide, with a benzyl alkoxide. ias.ac.in The benzyl alkoxide is formed by deprotonating benzyl alcohol with a suitable base. ias.ac.in This route is also viable as allyl halides are good substrates for S\textsubscript{N}2 reactions. youtube.com
The efficiency and selectivity of the Williamson ether synthesis are significantly influenced by the reaction conditions. The use of anhydrous conditions is crucial as the presence of water can lead to the hydrolysis of the alkoxide and the formation of unwanted alcohol byproducts. francis-press.com
The choice of solvent also plays a critical role. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often preferred as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic and thus accelerating the reaction rate. brainly.injk-sci.com The solvent can also impact the regioselectivity of the reaction, with different solvents potentially favoring O-alkylation over C-alkylation. rsc.org For instance, a study on a Williamson ether synthesis found that the ratio of O-alkylated to C-alkylated product was 97:3 in acetonitrile, while it was 72:28 in methanol, highlighting the profound effect of the solvent. rsc.org
Phase transfer catalysis (PTC) has emerged as a powerful technique to enhance the efficiency of the Williamson ether synthesis, particularly when dealing with reactants that are soluble in different phases (e.g., an aqueous phase containing the alkoxide and an organic phase containing the alkyl halide). quizlet.comcrdeepjournal.org A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) iodide (TBAI), facilitates the transfer of the alkoxide from the aqueous phase to the organic phase, where it can react with the alkyl halide. researchgate.netscribd.comwikipedia.org This method often leads to higher yields, milder reaction conditions, and reduced reaction times. phasetransfer.com TBAI is a commonly used catalyst for the preparation of benzyl ethers. wikipedia.org
The use of PTC can be particularly advantageous in industrial settings, offering a more cost-effective and efficient process. phasetransfer.comphasetransfercatalysis.com For example, the synthesis of allyl decyl ether was achieved by reacting 1-decanol (B1670082) with allyl bromide in the presence of potassium hydroxide (B78521) and a catalytic amount of TBAI at room temperature. ias.ac.in
A significant advancement in the synthesis of allyl and benzyl ethers is the development of solvent-free methods using solid potassium hydroxide (KOH). ias.ac.inmendeley.com This approach offers a more environmentally friendly and convenient procedure. ias.ac.in In this method, the alcohol is reacted with an allyl or benzyl halide in the presence of solid KOH pellets, without the need for a solvent. ias.ac.in This technique has been successfully applied to the synthesis of this compound from benzyl alcohol and allyl bromide, achieving a high yield. ias.ac.in
The reaction of benzyl alcohol with allyl bromide and solid KOH resulted in a 96% yield of this compound after 4.5 hours. ias.ac.in
| Reactant 1 | Reactant 2 | Base | Catalyst | Solvent | Product | Yield (%) | Time (h) |
| Benzyl alcohol | Allyl bromide | Solid KOH | - | None | This compound | 96 | 4.5 |
| 1-Decanol | Allyl bromide | Solid KOH | TBAI (5 mol%) | None | Allyl decyl ether | - | 16 |
This solvent-free approach, sometimes in combination with a phase transfer catalyst, provides an efficient and practical route for the preparation of various allyl and benzyl ethers. ias.ac.inresearchgate.net
Reductive Etherification Strategies
Regioselective Reductive Ring Opening of Benzylidene Acetals in Carbohydrate Derivatives
In carbohydrate chemistry, benzylidene acetals are commonly used as protecting groups for diols. beilstein-journals.orgnih.gov The regioselective reductive ring opening of these acetals is a crucial technique for producing partially benzylated carbohydrate derivatives. beilstein-journals.orgnih.gov This method allows for the selective formation of a benzyl ether at one of the hydroxyl positions, while liberating the other. nih.gov The choice of reagents, such as triethylsilane with an acid or borane (B79455) derivatives with a Lewis acid, can control the regioselectivity of the cleavage, determining whether a 4-O-benzyl or 6-O-benzyl ether is formed from a 4,6-O-benzylidene acetal (B89532). nih.govorganic-chemistry.orgresearchgate.net For instance, using triethylsilane and molecular iodine provides a rapid and high-yielding route to 6-O-benzylated derivatives. organic-chemistry.orgorganic-chemistry.org Conversely, different conditions can favor the formation of the 4-O-benzyl ether. nih.govcapes.gov.br The regioselectivity is influenced by whether the borane or the Lewis acid coordinates to the more nucleophilic oxygen of the acetal, which is typically O-6. nih.gov
Nucleophilic Substitution of Benzyl Methyl Carbonates with Phenols
An alternative route to aryl benzyl ethers involves the nucleophilic substitution of benzyl methyl carbonates with phenols. organic-chemistry.org This reaction, catalyzed by a suitable system, provides a method for benzylation under potentially milder conditions compared to traditional methods like the Williamson ether synthesis, which often employs benzyl halides. organic-chemistry.org The phenol, acting as a nucleophile, displaces the methyl carbonate group to form the corresponding aryl benzyl ether. organic-chemistry.org
Catalytic and Green Chemistry Approaches to this compound Synthesis
Modern synthetic methods increasingly focus on catalytic and environmentally friendly processes to improve efficiency and reduce waste.
Transition Metal-Catalyzed Etherification
Transition metals, particularly palladium, are effective catalysts for forming carbon-oxygen bonds in ether synthesis.
Palladium(0)-catalyzed decarboxylative etherification represents a green approach to synthesizing ethers. In this reaction, an aryl benzyl carbonate can react with a nucleophile in the presence of a Pd(0) catalyst. organic-chemistry.org The process involves a decarboxylative coupling, where carbon dioxide is released as a byproduct. nih.govlookchem.com This methodology can be applied to generate aryl benzyl ethers from aryl benzyl carbonates and phenolic nucleophiles. organic-chemistry.org The reaction proceeds through the formation of a palladium intermediate, followed by nucleophilic attack and reductive elimination to yield the ether product. google.com This strategy avoids the use of stoichiometric amounts of base and the formation of salt waste, aligning with the principles of green chemistry. lookchem.com
Table 2: Pd(0)-Catalyzed Decarboxylative Etherification
| Substrate | Nucleophile | Catalyst System | Product Type | Reference |
|---|
Brønsted Acid Catalyzed Etherification
Phytic acid, a naturally occurring organophosphorus acid found in seeds and grains, has been investigated as an eco-friendly Brønsted acid catalyst. researchgate.netrsc.org While its application has been demonstrated in the direct amination of allylic alcohols, the scope of its catalytic activity has been extended to include O-nucleophiles, suggesting its potential for etherification reactions. researchgate.netrsc.org This sustainable catalytic approach is performed in the air using technical grade solvents. rsc.org Further research is needed to fully elucidate the specific conditions and yields for the phytic acid-catalyzed etherification of allylic alcohols to form products such as this compound.
o-Benzenedisulfonimide (B1365397) has been identified as a safe, non-volatile, and reusable Brønsted acid catalyst for various acid-catalyzed organic reactions, including etherification. researchgate.netresearchgate.netresearchgate.net Its acidity is comparable to that of strong mineral acids. chim.it This catalyst has been successfully employed in the Hosomi-Sakurai reaction for the synthesis of homoallylic ethers from acetals or alcohols and allyl(trimethyl)silane under mild, solvent-free conditions. researchgate.net
The catalyst is easily recoverable from the reaction mixture and can be reused without a significant loss of activity, offering both economic and ecological advantages. researchgate.net The reactions typically proceed with good yields of the allylated products. researchgate.net While direct examples of o-benzenedisulfonimide catalyzing the formation of this compound from allyl alcohol and benzyl alcohol are not extensively detailed, its proven efficacy in related etherification and allylation reactions underscores its potential for this transformation.
Table 6: o-Benzenedisulfonimide-Catalyzed Hosomi-Sakurai Reaction of Acetals with Allyl(trimethyl)silane
| Entry | Acetal Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde (B42025) dimethyl acetal | 1-Methoxy-1-phenylbut-3-ene | 91 |
| 2 | 4-Methoxybenzaldehyde dimethyl acetal | 1-Methoxy-1-(4-methoxyphenyl)but-3-ene | 93 |
| 3 | Cinnamaldehyde dimethyl acetal | 1-Methoxy-1-phenylpenta-1,4-diene | 88 |
Data synthesized from research findings. researchgate.netunito.it
SDS-CTAB Nano-Assemblies in Aqueous Medium for Allylic Alcohol Etherification
Recent advancements in green chemistry have led to the development of synthetic methods in aqueous media, mitigating the environmental impact of organic solvents. One such innovation is the use of mixed surfactant nano-assemblies for etherification reactions. Specifically, nano-assemblies formed by sodium dodecyl sulfate (B86663) (SDS) and cetyltrimethylammonium bromide (CTAB) have been successfully employed for the etherification of allylic alcohols with various other alcohols, including benzyl alcohol, at room temperature. researchgate.net
This methodology leverages the unique environment created by the SDS-CTAB nano-assemblies. These assemblies provide a hydrophobic interior that can effectively encapsulate both the allylic and non-allylic alcohol reactants. researchgate.net In the presence of a Brønsted acid catalyst like p-toluenesulfonic acid (pTSA), this system facilitates the reaction with moderate to good yields, typically ranging from 62% to 93%. researchgate.net The mechanism involves the protonation of the allylic alcohol by pTSA, which is facilitated by the anionic surface of the nano-assemblies. This leads to the formation of an allylic carbocation intermediate, which is stabilized and localized on the surface of the assembly. This localization enhances the reaction rate and yield by suppressing common side reactions such as reduction and self-etherification of the allylic alcohol. researchgate.net
Table 1: Etherification of Allylic Alcohols using SDS-CTAB Nano-Assemblies
Oxidative Methods (e.g., DDQ) in Ether Formation
While typically known for dehydrogenation, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is a versatile oxidant that can induce transformations of benzylic and allylic ethers. Rather than forming ethers, these methods generally involve the oxidative cleavage or substitution of existing ethers. The reaction of an this compound with DDQ proceeds readily, especially for ethers bearing electron-activating groups, to yield corresponding carbonyl compounds (aldehydes or ketones) and alcohols. researchgate.netnih.gov
The proposed mechanism for this oxidation involves an initial, rate-determining hydride abstraction from the carbon alpha to the ether oxygen, generating a stabilized benzylic or allylic cation. nih.govresearchgate.net This intermediate can then be trapped by water (if present) to hydrolyze the ether, or it can undergo further reactions. nih.gov In some cases, primary ethers can be further oxidized with an excess of DDQ to form the corresponding esters. researchgate.netnih.gov This reactivity makes DDQ a useful reagent for the deprotection of benzyl ethers under neutral conditions. nih.gov More recent developments include visible-light-mediated protocols that can cleave benzyl ethers using only catalytic amounts of DDQ, enhancing the method's functional group compatibility and avoiding the need for stoichiometric amounts of the oxidant. nih.gov
Other Catalytic Approaches (e.g., AlCl₃-catalyzed transformations)
Lewis acids like aluminum chloride (AlCl₃) are classic catalysts for various organic transformations, including ether synthesis. While AlCl₃ is famously used in Friedel-Crafts alkylations, its application in the direct allylation of benzene (B151609) with allyl halides can be complicated by side reactions. weebly.comlibretexts.org However, the principle of Lewis acid catalysis is broadly applicable to the formation of ethers from alcohols.
In a general acid-catalyzed ether synthesis, the Lewis or Brønsted acid activates an alcohol by protonating its hydroxyl group, converting it into a good leaving group (water). For alcohols that can form stable carbocations (such as tertiary, benzylic, or allylic alcohols), the reaction can proceed through an Sₙ1-type mechanism. The activated alcohol leaves to form a carbocation, which is then attacked by a second, weakly nucleophilic alcohol molecule to form the ether after deprotonation. youtube.com Although strong mineral acids like H₂SO₄ are common, Lewis acids such as metal triflates have shown high activity and selectivity in catalyzing the etherification of polyols like glycerol (B35011) with alcohols. rsc.org This demonstrates the potential for Lewis acids to facilitate the formation of complex ethers under controlled conditions.
Stereoselective Synthesis and Chiral Auxiliaries
The synthesis of chiral ethers is of significant importance, as these motifs are common in bioactive molecules. rsc.org Stereoselective methods aim to control the three-dimensional arrangement of atoms, preferentially forming one enantiomer or diastereomer over another.
Enantioselective Syntheses of Benzylic Ethers via Chiral Phosphine-Catalyzed Coupling
A novel and powerful approach for the enantioselective synthesis of benzylic ethers involves the use of chiral phosphine (B1218219) catalysts. rsc.org This method facilitates the coupling of readily available γ-aryl-substituted alkynoates with alcohols under mild conditions. researchgate.netresearchgate.net The reaction proceeds through an internal redox process where the benzylic position of the alkynoate is oxidized with high enantioselectivity, while the alkyne is reduced to an alkene. rsc.orgresearchgate.net
Commercially available spirophosphine catalysts have been shown to achieve excellent results, with high yields (up to 94%) and high enantioselectivity (up to 97% enantiomeric excess, ee). researchgate.net The proposed mechanism begins with the nucleophilic addition of the phosphine catalyst to the alkynoate, followed by tautomerization and deprotonation of the alcohol. The resulting alkoxide adds to the γ-carbon, ultimately leading to the elimination of the benzylic ether product and regeneration of the chiral phosphine catalyst. researchgate.net This direct approach is advantageous as it bypasses the need for pre-synthesized enantioenriched benzylic alcohols. researchgate.net
Table 2: Chiral Phosphine-Catalyzed Synthesis of Benzylic Ethers
Desymmetrization of Diols using Benzylic Electrophiles with Chiral Boroxarophenanthrene Catalysts
The catalytic enantioselective desymmetrization of prochiral or meso-diols is a powerful strategy for accessing valuable chiral building blocks in high optical purity. researchgate.net A notable example is the use of a bench-stable chiral 9-hydroxy-9,10-boroxarophenanthrene catalyst for the highly enantioselective mono-O-alkylation of 2-aryl-1,3-diols with benzylic electrophiles. researchgate.netnih.gov
This reaction proceeds under simple, ambient conditions. The catalyst activates the diol by forming a defined, chair-like six-membered anionic complex, which increases the nucleophilicity of the diol's oxygen atoms. researchgate.net The chiral framework of the catalyst, featuring a large aryloxytrityl group, effectively shields one of the two enantiotopic hydroxyl groups. This steric hindrance directs the incoming benzylic electrophile to the other hydroxyl group, resulting in monoalkylated products with excellent enantiomeric ratios, often 95:5 or higher, for a wide range of substrates. researchgate.net
Asymmetric Induction in Allyloxy Group Incorporations
Asymmetric induction describes the process by which a chiral feature within a substrate, reagent, or catalyst influences the stereochemical outcome of a reaction. mdpi.com An existing allyloxy group, or a similar alkoxy substituent, can serve as a powerful directing group to control the formation of new stereocenters.
For instance, in Lewis acid-mediated nucleophilic additions to molecules containing a β-alkoxy group, the reaction can proceed through a six-membered ring chelate. researchgate.net The conformational preferences of this chelate, dictated by the existing stereocenter, can lead to high levels of 1,3-asymmetric induction, selectively forming one diastereomer of the product. researchgate.net This principle is evident in the diastereoselective allylation of chiral N-tosyl imines containing a β-alkoxy group, which yields anti-1,3-amino alcohols with high diastereoselectivity. researchgate.net Similarly, the stereoselective synthesis of molecules like (S)- and (R)-3-allyloxy-propane-1,2-diol relies on enzymatic reactions that can distinguish between stereochemical positions, demonstrating how the allyloxy moiety is integral to the chiral architecture. researchgate.net The directing effect of such groups is fundamental in constructing complex molecules with multiple, well-defined stereocenters. researchgate.net
Reaction Mechanisms and Mechanistic Studies of Allyl Benzyl Ether Transformations
Pericyclic Reactions: Claisen Rearrangement
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction, and in the context of allyl benzyl (B1604629) ether, it represents a cornerstone of its reactivity. wikipedia.org This masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement involves the concerted movement of six electrons through a cyclic transition state, leading to the formation of a γ,δ-unsaturated carbonyl compound or, in the case of aryl allyl ethers, an ortho-allyl phenol. libretexts.orgnrochemistry.com The reaction is typically thermally induced and proceeds intramolecularly. wikipedia.org
Concerted Mechanism and Transition State Analysis
The Claisen rearrangement of allyl benzyl ether proceeds through a concerted, pericyclic mechanism. wikipedia.org This means that bond breaking and bond making occur simultaneously in a single kinetic step, passing through a highly ordered, cyclic transition state. wikipedia.orgmsu.edu Theoretical models, such as the Woodward-Hoffmann rules and Frontier Molecular Orbital Theory, provide a framework for understanding the feasibility and stereochemical outcome of such reactions. udel.edu The transition state for the Claisen rearrangement is often described as having a chair-like conformation, which is generally favored over a boat-like conformation due to lower steric hindrance. organic-chemistry.org This chair-like transition state dictates the high stereoselectivity often observed in these rearrangements. numberanalytics.com
Computational studies have been employed to analyze the transition state of the Claisen rearrangement of benzyl vinyl ethers. These calculations predict a concerted masterorganicchemistry.commasterorganicchemistry.com-sigmatropic transition state. rsc.org The geometry of this transition state is similar to that of the more common allyl aryl ether rearrangement, though it possesses a slightly higher energy barrier. rsc.org The aromaticity of the transition state, as described by Aromatic Transition State Theory, is a key factor in determining the reaction's feasibility, with (4n+2)-electron systems favoring Hückel topology transition states. wikipedia.org
Carbon-Carbon Bond Formation and C-O Bond Cleavage
A defining feature of the Claisen rearrangement is the simultaneous formation of a new carbon-carbon (C-C) sigma bond and the cleavage of a carbon-oxygen (C-O) sigma bond. libretexts.org In the case of an allyl aryl ether, the new C-C bond is formed between the terminal carbon of the allyl group (C3) and the ortho position of the aromatic ring. libretexts.orglibretexts.org Concurrently, the ether C-O bond breaks. libretexts.orglibretexts.org
This concerted process involves the reorganization of six bonding electrons within a six-membered ring system. libretexts.org The reaction is driven by the formation of a more thermodynamically stable product. masterorganicchemistry.com For instance, in the rearrangement of an allyl vinyl ether, the formation of a strong carbonyl C=O bond makes the reaction essentially irreversible. masterorganicchemistry.com Crossover experiments have confirmed the intramolecular nature of this process, ruling out intermolecular reaction mechanisms. wikipedia.org
Role of Intermediates (e.g., 6-allyl-2,4-cyclohexadienone) and Tautomerization
The initial product of the Claisen rearrangement of an allyl aryl ether is a non-aromatic intermediate, specifically a 6-allyl-2,4-cyclohexadienone. libretexts.orglibretexts.org This intermediate is unstable because it has lost the aromaticity of the benzene (B151609) ring. byjus.com
To regain the stability associated with aromaticity, the cyclohexadienone intermediate rapidly undergoes tautomerization. libretexts.orgbyjus.com Tautomerization is a chemical equilibrium between two isomers that differ only in the position of a proton and a double bond. quora.com In this case, a proton shift occurs, leading to the formation of the final, stable ortho-allylphenol product. libretexts.orglibretexts.org This process is a form of keto-enol tautomerism, where the enol form (the phenol) is significantly more stable due to the re-establishment of the aromatic ring. masterorganicchemistry.comquora.comlibretexts.org The equilibrium strongly favors the aromatic phenol. libretexts.org
Substituent Effects on Reaction Kinetics and Regioselectivity
Substituents on both the allyl group and the aromatic ring can significantly influence the kinetics and regioselectivity of the Claisen rearrangement. rsc.orgresearchgate.net
Kinetics: Theoretical calculations on benzyl vinyl ethers show that both electron-donating (e.g., -OMe) and electron-withdrawing (e.g., -CN) substituents on the vinyl group can accelerate the reaction, lowering the activation barrier. rsc.orgresearchgate.net Substituents on the aromatic ring generally have a smaller impact on the reaction rate. rsc.orgresearchgate.net Studies on other pericyclic reactions have also shown that substituents stabilize the transition state, thereby affecting the reaction rate. rsc.orgscispace.com
Regioselectivity: In meta-substituted aryl allyl ethers, the position of the substituent on the aromatic ring directs the rearrangement. wikipedia.org Electron-withdrawing groups at the meta-position tend to favor rearrangement to the ortho-position, while electron-donating groups favor rearrangement to the para-position. wikipedia.org If both ortho positions are blocked, the reaction proceeds to the para position via a subsequent Cope rearrangement. organic-chemistry.org Computational studies on meta-substituted benzyl ketene (B1206846) acetals have revealed a preference for the formation of the more sterically hindered 1,2,3-trisubstituted product due to favorable orbital interactions in the transition state. rsc.orgresearchgate.net
| Substituent Position | Substituent Type | Effect on Kinetics | Effect on Regioselectivity |
|---|---|---|---|
| Vinyl Group | Electron-donating (e.g., -OMe) | Accelerates reaction (lowers activation barrier) rsc.orgresearchgate.net | N/A |
| Vinyl Group | Electron-withdrawing (e.g., -CN) | Accelerates reaction (lowers activation barrier) rsc.orgresearchgate.net | N/A |
| Aromatic Ring (meta) | Electron-withdrawing | Minor effect on rate rsc.orgresearchgate.net | Directs rearrangement to ortho-position wikipedia.org |
| Aromatic Ring (meta) | Electron-donating | Minor effect on rate rsc.orgresearchgate.net | Directs rearrangement to para-position wikipedia.org |
| Aromatic Ring (ortho) | Any substituent | May sterically hinder reaction | Forces rearrangement to the para-position organic-chemistry.org |
Applications in Natural Product Synthesis (e.g., Chorismate Mutase Catalyzed Rearrangement)
The Claisen rearrangement is a valuable tool in the synthesis of complex natural products due to its ability to form carbon-carbon bonds with high stereoselectivity. numberanalytics.comresearchgate.net A prominent biological example is the rearrangement of chorismate to prephenate, a key step in the biosynthesis of the aromatic amino acids phenylalanine and tyrosine. libretexts.orglibretexts.org This reaction is catalyzed by the enzyme chorismate mutase, which significantly accelerates the rate of the rearrangement. masterorganicchemistry.comlibretexts.orge-bookshelf.de The enzyme is thought to function by binding the substrate in a conformation that closely resembles the chair-like transition state of the Claisen rearrangement, thereby lowering the activation energy of the reaction. acs.org
Oxidative Transformations
Beyond pericyclic reactions, this compound can undergo various oxidative transformations. These reactions typically target the allylic C-H bonds or the double bond of the allyl group, or involve cleavage of the ether linkage.
One method involves the use of iodine in water to achieve oxidative deprotection of allylic ethers, yielding α,β-unsaturated ketones or aldehydes. rsc.orgresearchgate.net This transformation is proposed to proceed through the formation of an allylic alcohol intermediate, which is then oxidized. rsc.org Allyl benzyl ethers are suitable substrates for this reaction, and the process is tolerant of various substituents on the benzyl group. rsc.orgresearchgate.net
Other oxidative methods for the transformation of allyl ethers include isomerization to enol ethers followed by hydrolysis, or direct oxidation using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). rsc.orgorganic-chemistry.org The oxidation of allyl and benzyl ethers can also be achieved using systems like DIB/t-BuOOH/Mg(OAc)2, leading to acrylate (B77674) and benzoate (B1203000) esters, respectively. researchgate.net These oxidative reactions provide alternative pathways for the functionalization of this compound, complementing the transformations achievable through the Claisen rearrangement.
DDQ-Mediated Oxidation of Allyl and Benzyl Ethers
The oxidation of allyl and benzyl ethers using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is a significant transformation that yields carbonyl compounds and alcohols. cdnsciencepub.comdu.ac.incdnsciencepub.com This method is particularly useful for the deprotection of benzyl ethers under neutral conditions. cdnsciencepub.com
The oxidation of allylic and benzylic ethers by DDQ is thought to initiate with a rate-determining hydride abstraction from the carbon atom adjacent to the ether oxygen. cdnsciencepub.comdu.ac.in This process is facilitated by the formation of a charge-transfer complex between the electron-rich ether and the electron-deficient DDQ. nih.gov The abstraction of a hydride ion (H⁻) by DDQ generates a stabilized benzylic or allylic carbocation and the reduced form of DDQ, 2,3-dichloro-5,6-dicyanohydroquinone (DDQH₂), which often precipitates from the reaction mixture. du.ac.inrsc.org
The stability of the resulting carbocation is a critical factor for the reaction to proceed. cdnsciencepub.comresearchgate.net The formation of this cationic intermediate has been supported by various studies, including trapping experiments. du.ac.in In some cases, the reaction is believed to proceed through a single electron transfer (SET) mechanism, forming a radical cation which then leads to the oxocarbenium ion. acsgcipr.orgpitt.edu
The efficiency of the DDQ-mediated oxidation is significantly influenced by the electronic nature of the substituents on the aromatic ring of the benzyl group. The reaction proceeds readily with ethers that possess electron-donating (activating) groups. cdnsciencepub.comdu.ac.in These groups help to stabilize the intermediate carbocation, thus facilitating the initial hydride abstraction. For instance, p-methoxybenzyl (PMB) ethers are particularly susceptible to oxidative cleavage with DDQ due to the resonance stabilization provided by the methoxy (B1213986) group. acsgcipr.orgorganic-chemistry.org
Conversely, the presence of electron-withdrawing (deactivating) or electrophilic substituents on the conjugated system can hinder or completely prevent the oxidation. cdnsciencepub.comdu.ac.in This is because such groups destabilize the carbocation intermediate, making the initial hydride abstraction less favorable. cdnsciencepub.com The reaction is also disfavored if a β-hydrogen is available, as a competitive dehydrogenation reaction may occur instead. du.ac.inscribd.com
The table below summarizes the effect of substituents on the DDQ-mediated oxidation of various benzyl ethers.
| Substrate | Substituent on Benzyl Group | Reactivity with DDQ | Reference |
| Benzyl methyl ether | None | Reactive | cdnsciencepub.com |
| p-Methoxybenzyl methyl ether | p-Methoxy (electron-donating) | Highly Reactive | acsgcipr.orgorganic-chemistry.org |
| p-Nitrobenzyl methyl ether | p-Nitro (electron-withdrawing) | Inert | cdnsciencepub.com |
| Cinnamyl methyl ether | Cinnamyl (conjugated system) | Reactive | cdnsciencepub.com |
Following the formation of the carbocationic intermediate, the reaction can proceed via different pathways to yield carbonyl compounds. The addition of water to the carbocation leads to the formation of a hemiacetal, which subsequently collapses to yield an aldehyde or a ketone and the corresponding alcohol. cdnsciencepub.comdu.ac.in
In the absence of an external nucleophile like water, the reduced hydroquinone (B1673460) (DDQH₂) can act as a nucleophile. cdnsciencepub.com Furthermore, if the starting ether is a primary ether, it can be further oxidized by excess DDQ to form the corresponding ester. cdnsciencepub.comdu.ac.in Spectroscopic evidence suggests the involvement of acetal (B89532) and orthoester intermediates in the formation of aldehydes and esters, respectively. cdnsciencepub.com
Iodine/Water-Mediated Deprotective Oxidation to α,β-Unsaturated Ketones
A novel method for the deprotective oxidation of allylic ethers to produce α,β-unsaturated ketones and aldehydes utilizes a simple iodine/water system. rsc.orgrsc.orgnih.gov This transformation is significant as it provides a metal-free and ligand-free approach for a key functional group interconversion. rsc.org
The proposed mechanism involves the initial protonation of the ether oxygen by hydriodic acid (HI), which is generated in situ. This is followed by a nucleophilic attack by water, leading to the formation of an allylic alcohol and benzyl alcohol. rsc.orgresearchgate.net The allylic alcohol is then oxidized by an electrophilic iodine species to afford the final α,β-unsaturated ketone or aldehyde. rsc.orgresearchgate.net Evidence from GC-MS monitoring of the reaction supports the presence of the allylic alcohol as an intermediate. rsc.org A key feature of this mechanism is the transfer of the oxygen atom from the solvent (water) to the carbonyl product. rsc.orgrsc.org This protocol has been shown to be applicable to a range of allylic ethers and even allylic acetates. rsc.orgrsc.org
Rearrangements and Isomerizations
In addition to oxidation reactions, allyl benzyl ethers can undergo fascinating rearrangement and isomerization reactions, leading to the formation of structurally diverse products.
A notable rearrangement of substituted benzyl allyl ethers can be induced by catalysts such as zeolites or certain Lewis acids, resulting in the formation of 4-arylbutanals. scispace.comlu.se This transformation, sometimes referred to as the BenzAll rearrangement, involves a two-step mechanism. scispace.com The first step is a 1,4-migration of the benzylic group. This is followed by a 1,2-hydride or 1,2-alkyl shift to yield the final aldehyde product. scispace.comlu.se The mechanism is thought to involve a transition state with charge separation, potentially including a benzylic carbocation intermediate. scispace.com This rearrangement has been utilized as a key step in the synthesis of natural products. lu.se
Another important class of rearrangements for allyl benzyl ethers is the Wittig rearrangement, which typically occurs under basic conditions. While cdnsciencepub.comrsc.org- and cdnsciencepub.com-Wittig rearrangements are more common, the rsc.orgacsgcipr.org-Wittig rearrangement can also occur, leading to the formation of ketone derivatives. nih.govrsc.org The competition between these rearrangement pathways is influenced by factors such as the substitution pattern on the allyl and benzyl groups. nih.gov
Metal-Catalyzed Isomerization of Allyl Ethers
The isomerization of allyl ethers to their corresponding vinyl ethers is a synthetically valuable transformation, as vinyl ethers are important building blocks in organic chemistry. chemrxiv.orgrsc.org This transposition of the carbon-carbon double bond is frequently catalyzed by transition metals. chemrxiv.org The mechanism of these isomerizations can vary, often proceeding through metal-allyl or metal-alkyl intermediates, which influences the stereochemical outcome of the reaction. chemrxiv.orgnih.gov While precious metals like palladium, ruthenium, and iridium have been traditionally used, recent efforts have focused on developing more sustainable catalysts based on earth-abundant metals such as cobalt, iron, and nickel. chemrxiv.orgnih.gov
Recent research has highlighted the use of cobalt(I) pincer complexes for the stereoselective isomerization of allyl ethers. nih.govacs.orgnih.gov Notably, different cobalt complexes can exhibit dual stereoselectivity, favoring either the (E)- or (Z)-isomer of the resulting enol ether. nih.govnih.gov For instance, a cationic cobalt complex, [((PCNHCP)Co)2-μ-N2][BAr4F]2, primarily yields the (Z)-isomer, whereas a corresponding methyl complex, [(PCNHCP)CoMe], predominantly produces the (E)-isomer. nih.govacs.org
Using this compound as a model substrate, studies have shown that the cationic cobalt(I) complex can achieve complete conversion to the enol ether, with a notable preference for the Z-isomer (E/Z = 1:3). nih.gov This Z-selectivity holds for a variety of electronically and sterically diverse allyl benzyl ethers, including those with electron-donating or electron-withdrawing groups on the benzene ring. nih.gov The reaction conditions for these isomerizations are typically moderate, occurring between 60 and 100 °C. acs.org
The choice of the cobalt complex and its ligands is critical in dictating the stereochemical outcome. The dichotomy in selectivity between the dinitrogen and methyl cobalt complexes underscores the significant influence of the metal's coordination environment on the reaction pathway. nih.govacs.org
Mechanistic investigations, supported by experimental and computational studies, indicate that the cobalt-catalyzed isomerization of allyl ethers proceeds via an allyl-type mechanism. chemrxiv.orgnih.govacs.org This pathway involves the formation of a π-allyl intermediate. chemrxiv.orgnih.gov The stereochemistry of the final enol ether product is determined by two key factors: the ability to form a stable π-allyl intermediate and the steric crowding around this intermediate. chemrxiv.orgnih.gov
In the case of the Z-selective cationic cobalt(I) complex, the dissociation of a dinitrogen (N2) ligand is a crucial step. chemrxiv.orgnih.gov This dissociation allows for the formation of a η3-π-allyl intermediate, which ultimately leads to the preferred Z-isomer. chemrxiv.org Steric factors play a significant role in this process; any substitution on the allyl fragment of the ether can lead to a loss of catalytic activity, likely due to increased steric crowding around the cobalt center. nih.gov Conversely, steric hindrance can also be exploited to control selectivity. In some systems, steric factors are the main drivers for Z-selectivity by influencing the geometry of the π-allyl intermediate. nih.govacs.org
A fascinating mechanistic feature observed in the E-selective isomerization catalyzed by the methyl cobalt(I) complex is a reversible 1,2-migration. chemrxiv.orgnih.govacs.org Computational studies have revealed that for the E-selective pathway, the methyl group attached to the cobalt center can migrate to the N-heterocyclic carbene (NHC) carbon of the pincer ligand. nih.govacs.org This unprecedented 1,2-alkyl migration is invoked as the key step enabling the E-selective isomerization pathway. chemrxiv.orgacs.org
The isomerization process with this catalyst begins with the coordination of the allyl ether to the cobalt center. acs.org Following this, the lowest energy pathway involves the migration of the methyl substituent from the cobalt to the NHC carbon. acs.org This contrasts with the Z-selective catalyst, where N2 dissociation is the key event. chemrxiv.orgacs.org
Deuterium-labeling studies have provided further evidence for the allyl-type mechanism and the reversibility of the process. When a deuterated substrate was used with the E-selective catalyst, deuterium (B1214612) was primarily incorporated at the 1,3-position, which not only supports the allyl-type mechanism but also indicates that the isomerization is reversible. nih.govacs.org In contrast, with the Z-selective catalyst, only marginal deuterium incorporation was observed, suggesting limited reversibility. nih.govacs.org This reversible migration of a substituent from a metal to an NHC ligand has precedents with other metals like zirconium and nickel. chemrxiv.orgnih.gov
Sigmatropic Rearrangements in General
Allyl benzyl ethers are known intermediates in sigmatropic rearrangement reactions, such as the Claisen and Cope rearrangements. ias.ac.in A acs.orgacs.org-sigmatropic rearrangement, in particular, is a powerful method for carbon-carbon bond formation. nih.govrsc.org In the context of benzyl alkynyl ethers, which share structural motifs with this compound, these rearrangements can be thermally induced. nih.govnih.gov For instance, benzyl alkynyl ethers can undergo a acs.orgacs.org-sigmatropic rearrangement followed by an intramolecular ketene trapping to form indanones. nih.govnih.gov While allyl alkynyl ethers rearrange at very low temperatures (−78 °C), benzyl alkynyl ethers typically require heating (e.g., 60 °C) for the rearrangement to occur. nih.govnih.gov The rearrangement of allylic ethers can also be promoted by a base, leading to a mixture of products from competitive chemrxiv.orgacs.org- and chemrxiv.orgnih.gov-Wittig rearrangements. chemrxiv.org
C-H Functionalization Reactions
Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, allowing for the formation of new bonds by directly converting C-H bonds, thus avoiding the need for pre-functionalized substrates. nih.gov Transition-metal carbenes, often generated from diazo compounds, are reactive intermediates frequently used for these transformations. researchgate.net this compound, with its multiple C-H bonds (allylic, benzylic, and those alpha to the ether oxygen), presents an interesting substrate for studying the regioselectivity of such reactions.
Rhodium(II) Carbene-Mediated Distal Allylic/Benzylic C–H Functionalization
Rhodium(II) catalysts are highly effective in mediating C-H functionalization reactions using carbenes derived from precursors like aryldiazoacetates. nih.govresearchgate.netnih.gov A key challenge and opportunity in the C-H functionalization of molecules like allyl silyl (B83357) or benzyl ethers is controlling the site of reaction. nih.gov Research has shown that by using bulky rhodium(II) carbenes, it is possible to achieve highly site-selective functionalization of the less electronically activated distal allylic or benzylic C-H bonds. nih.govresearchgate.netnih.gov This occurs even in the presence of the more electronically favored C-H bonds located alpha to the ether oxygen. nih.govnih.gov
The choice of the chiral dirhodium catalyst is crucial for achieving high selectivity. For example, in the functionalization of silyl ethers, the catalyst Rh2(S-NTTL)4 is most effective for carbenes derived from N-sulfonyltriazoles, while Rh2(S-TPPTTL)4 works best for carbenes generated from aryldiazoacetates. nih.govresearchgate.net This methodology allows for the regioselectivity to be completely switched from the electronically preferred C-H bond to a less preferred one, enabling the synthesis of diverse δ-functionalized products with high diastereo- and enantioselectivity. nih.gov The mechanism is believed to proceed through a concerted, asynchronous C-H insertion by the rhodium carbene.
Data Tables
Table 1: Cobalt(I)-Catalyzed Isomerization of this compound
| Catalyst | Major Product Isomer | Key Mechanistic Step | Reversibility | Source |
|---|---|---|---|---|
| [((PCNHCP)Co)2-μ-N2][BAr4F]2 | Z-isomer | N2 Dissociation | Limited | nih.gov, chemrxiv.org, acs.org |
| [(PCNHCP)CoMe] | E-isomer | 1,2-Methyl Migration | Reversible | nih.gov, chemrxiv.org, acs.org |
Table 2: Rhodium(II)-Catalyzed C-H Functionalization
| Reaction Type | Catalyst System | Selectivity | Mechanistic Feature | Source |
|---|---|---|---|---|
| Distal C-H Functionalization | Rh2(S-NTTL)4 / N-sulfonyltriazoles | High regio- and stereoselectivity for distal C-H bonds | Bulky carbene directs insertion away from α-oxygen position | researchgate.net, nih.gov |
| Distal C-H Functionalization | Rh2(S-TPPTTL)4 / Aryldiazoacetates | High regio- and stereoselectivity for distal C-H bonds | Bulky carbene directs insertion away from α-oxygen position | researchgate.net, nih.gov |
Platinum-Catalyzed Allylic C–H Alkylation via Concerted Proton and Two-Electron Transfer
Platinum complexes have emerged as effective catalysts for the allylic C-H alkylation of α-alkenes. chinesechemsoc.orgchinesechemsoc.org This reaction proceeds through a mechanism involving a concerted proton and two-electron transfer process. chinesechemsoc.orgchinesechemsoc.org Mechanistic studies, including DFT calculations, suggest that the transition state for the Pt-catalyzed C-H activation is geometrically similar to that of the well-established Pd-catalyzed systems. chinesechemsoc.orgchinesechemsoc.org A significant primary kinetic isotope effect (kH/kD = 2.5) was observed for the Pt-catalyzed allylic C-H alkylation of this compound, indicating that the cleavage of the allylic C-H bond is involved in the rate-determining step. chinesechemsoc.org This concerted pathway represents a general activation mode for transition-metal-catalyzed allylic C-H functionalization. chinesechemsoc.orgresearchgate.netnih.govsnnu.edu.cn
Nucleophilic Displacement Reactions
This compound can undergo nucleophilic displacement reactions. For instance, it reacts with 2-azaallyl anions in a transition-metal-free allylation to produce homoallylic amines. In this Sₙ2' reaction, the nucleophile attacks the allylic position, leading to the displacement of the benzyloxy group. this compound shows lower reactivity in this transformation compared to allyl phenyl ether. The acidic cleavage of this compound with strong acids like HBr or HI proceeds via an Sₙ1 mechanism due to the ability of the benzyl group to stabilize the resulting carbocation. libretexts.orglibretexts.org This leads to the formation of benzyl halide and allyl alcohol.
Thermal Decomposition Studies
The thermal decomposition of this compound has been investigated through flash vacuum pyrolysis (FVP). mdpi.comnih.gov At 600 °C and 10⁻² Torr, this compound decomposes to yield but-2-en-1-ylbenzene derivatives and benzaldehyde (B42025). mdpi.com The proposed mechanism involves a hetero-retro-ene reaction proceeding through a six-membered transition state. mdpi.com Kinetic analysis of the pyrolysis of substituted allyl benzyl ethers revealed that electron-donating groups on the benzyl ring enhance the reaction rate, which is consistent with the proposed mechanism where the protophilicity of the double bond is important in the transition state. nih.gov Computational studies at the M05-2X/6-31+G(d,p) level of theory have also been conducted to investigate the thermochemistry and mechanism of the gas-phase thermolysis of allyl ethers, including this compound. researchgate.netresearchgate.net These studies support a concerted, non-planar, six-membered cyclic transition state for the retro-ene fragmentation. researchgate.netacs.org
Table 2: Pyrolysis Products of Allyl Benzyl Ethers
| Substrate (this compound Derivative) | Product 1 (But-2-en-1-ylbenzene derivative) | Product 2 (Benzaldehyde) | Reference |
| This compound | But-2-en-1-ylbenzene | Benzaldehyde | mdpi.com |
| Allyl (p-methoxybenzyl) ether | 1-(p-Methoxyphenyl)but-2-ene | p-Methoxybenzaldehyde | mdpi.comnih.gov |
| Allyl (p-methylbenzyl) ether | 1-(p-Tolyl)but-2-ene | p-Tolualdehyde | mdpi.comnih.gov |
| Allyl (p-chlorobenzyl) ether | 1-(p-Chlorophenyl)but-2-ene | p-Chlorobenzaldehyde | mdpi.comnih.gov |
Gas-Phase Thermolysis and Kinetic Studies
The gas-phase thermolysis of this compound is a unimolecular process that occurs via an intramolecular hydrogen transfer. acs.org Studies involving deuterated substrates, specifically α,α'-dideuteriobenzyl allyl ether, have been instrumental in determining the activation parameters for this reaction. acs.org The reaction proceeds cleanly, yielding specific products without significant side reactions. acs.orgnih.gov Flash vacuum pyrolysis of similar allyl benzyl ethers at 600 °C has been shown to afford but-2-en-1-ylbenzene derivatives and benzaldehyde. nih.gov
Kinetic measurements for the thermolysis of α,α'-dideuteriobenzyl allyl ether have provided precise data on the energy requirements of the reaction. acs.org Computational studies on the gas-phase thermolysis of various allyl ethers, including the benzyl derivative, have been conducted in a temperature range of 586.15 to 673.15 K to model the reaction computationally. researchgate.net
Table 1: Gas-Phase Thermolysis Data for α,α'-Dideuteriobenzyl Allyl Ether acs.org This interactive table provides kinetic data from the gas-phase thermolysis of deuterated this compound.
| Temperature (K) | Rate Constant (k x 104 s-1) |
|---|---|
| 623.2 | 1.11 |
| 633.2 | 2.00 |
| 643.2 | 3.52 |
| 653.2 | 6.00 |
Pericyclic, Retro-Ene Transition State Structures
The thermal decomposition of this compound is characterized as a retro-ene reaction. acs.orgnih.gov This type of reaction is a member of the pericyclic reaction class, which involves a cyclic reorganization of bonding electrons in a single, concerted step. msu.eduthieme-connect.de The process involves the transfer of an allylic hydrogen atom through a six-membered cyclic transition state, leading to the cleavage of the molecule into two smaller unsaturated fragments. msu.eduorganic-chemistry.org
Mechanistic studies indicate that the reaction proceeds through a highly concerted transition state where bond-making and bond-breaking occur simultaneously. acs.org Theoretical investigations and experimental data support a non-planar, six-membered cyclic transition structure for the thermolysis of allyl ethers. researchgate.netresearchgate.net Isotope effect studies have further refined this model, suggesting a fully symmetrical arrangement for bond making and breaking in the activated complex and ruling out proposals of a completely planar transition state. acs.orgacs.org
Substituent Effects on Activation Parameters
The influence of substituents on the rate of thermolysis provides insight into the electronic nature of the transition state. For the gas-phase pyrolysis of substituted allyl benzyl ethers, the reaction rate is enhanced by electron-donating groups. nih.gov The observed order of reactivity based on the substituent (X) is OCH₃ > CH₃ > H > Cl. nih.gov This trend is consistent with the electron-donating effect of the substituent, which increases the protophilicity (proton-accepting ability) of the π-bond involved in the retro-ene transition state. nih.gov
Conversely, studies focusing on substituents on the phenyl ring of benzyl allyl ethers have found that the Hammett ρ constant for the reaction is essentially zero. acs.org This suggests that direct polar substituent effects are not significantly exercised in the pericyclic transition state of this specific retro-ene reaction. acs.orgacs.org
Table 2: Influence of Substituents on the Reactivity of Allyl Benzyl Ethers nih.gov This table illustrates the effect of different electron-donating and electron-withdrawing groups on the reaction rate.
| Substituent (X) | Electron-Donating/Withdrawing Nature | Effect on Reaction Rate |
|---|---|---|
| -OCH₃ | Strongly Electron-Donating | Enhances Rate |
| -CH₃ | Electron-Donating | Enhances Rate |
| -H | Neutral (Reference) | Baseline Rate |
Free-Radical Mechanisms in Thermal Decompositions
The primary mechanism for the gas-phase thermolysis of this compound is a concerted pericyclic retro-ene reaction, with studies showing no evidence of significant free-radical involvement or charge development. acs.org However, free-radical pathways can become relevant for the thermal decomposition of ethers under different conditions or for structurally related compounds. osti.govualberta.ca
For instance, the thermolysis of phenethyl phenyl ether, a compound with a similar ether linkage, is proposed to proceed through a free-radical chain decomposition mechanism. osti.gov This process is initiated by the homolysis of the weak C-O bond to form radical intermediates. osti.gov Similarly, the decomposition products of benzyl phenyl ether are typical of free-radical processes. ualberta.ca Furthermore, in related pericyclic reactions like the Benzyl-Claisen rearrangement, a change in solvent from dimethylformamide (DMF) to xylene resulted in a shift from the concerted rearrangement product to a mixture of products from radical dissociation-recombination. uq.edu.au These findings suggest that while the uncatalyzed, gas-phase thermolysis of this compound is not a radical reaction, competing free-radical mechanisms could potentially be induced by changes in the reaction environment, such as the presence of a surface or specific solvents. osti.govuq.edu.au
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a principal method for studying the electronic structure of many-body systems, including molecules like allyl benzyl (B1604629) ether. It offers a balance between accuracy and computational cost, making it ideal for investigating complex chemical processes.
DFT calculations are frequently used to map out the potential energy surfaces of chemical reactions, helping to identify intermediates and transition states. In the context of allyl benzyl ether, DFT has been applied to understand its isomerization.
For instance, studies on the cobalt-catalyzed isomerization of this compound to its corresponding enol ether have utilized DFT to explore the reaction pathways. acs.orgnih.gov Using this compound as a benchmark substrate, these calculations help to characterize the relevant stationary points and transition-state structures along the reaction pathway. acs.orgnih.gov One study identified that under specific catalytic conditions, the isomerization begins with the coordination of the allyl ether to the cobalt metal center, an initial step that is energetically uphill. acs.org Subsequent steps in the proposed mechanism, including the migration of a methyl substituent from the cobalt to a ligand, were evaluated to determine the lowest energy pathway for the isomerization. acs.org
The research established that at 60°C with a specific cobalt catalyst, this compound could be completely converted to the corresponding enol ether, with a preference for the Z-isomer. acs.orgnih.gov These computational insights are crucial for understanding the origins of stereoselectivity in such reactions. acs.org
Another relevant transformation is the Claisen rearrangement, a type of sigmatropic rearrangement. While detailed DFT studies specifically on the benzyl-Claisen rearrangement of this compound are less common, computational investigations into related systems, such as allyl vinyl ether and meta-substituted allyl phenyl ethers, provide a framework for understanding these processes. uq.edu.auacs.org These studies calculate activation energies and reaction enthalpies to predict the feasibility and outcomes of such rearrangements. uq.edu.au
The activation of otherwise inert C-H bonds is a significant area of research in organic synthesis. DFT calculations have provided crucial insights into the mechanism of platinum-catalyzed allylic C-H activation, where this compound has been used as a substrate. chinesechemsoc.orgchinesechemsoc.org Mechanistic studies suggest that this process occurs via a concerted proton and two-electron transfer. chinesechemsoc.orgchinesechemsoc.org
Computational models using 1-butene (B85601) as a substrate have been employed to compare the C-H activation transition states for both palladium and platinum catalysts. The findings revealed very similar geometries for the precursors and transition states in both catalytic systems. chinesechemsoc.orgchinesechemsoc.org This concerted mechanism involves the cleavage of an allylic C-H bond, leading to the formation of a π-allyl intermediate, which can then react with a nucleophile. chinesechemsoc.orgchinesechemsoc.org In these studies, allyl benzyl ethers with various substituents were shown to be well-tolerated substrates for this type of C-H alkylation reaction. chinesechemsoc.org
The table below summarizes key findings from DFT studies on the C-H activation process.
| Catalyst System | Substrate Model | Proposed Mechanism | Key Computational Finding |
| Platinum (Pt) | 1-Butene | Concerted proton and two-electron transfer | Precursors and transition states are geometrically similar to those in Palladium (Pd) catalysis. chinesechemsoc.orgchinesechemsoc.org |
| Palladium (Pd) | α-Alkenes | Concerted proton and two-electron transfer | A 16-electron Pd(0) complex is a key intermediate, leading to an electrophilic π-allylpalladium species. snnu.edu.cn |
The thermolysis of allyl ethers, including this compound, proceeds through a retro-ene type mechanism involving a six-membered cyclic transition state. researchgate.netresearchgate.net A computational study on the gas-phase thermolysis of various substituted allyl ethers, including this compound, was conducted using the M05-2X/6-31+G(d,p) level of theory. researchgate.net This research aimed to resolve disagreements about the nature of the transition states and the degree of synchronicity of the reactions. researchgate.net
The synchronicity of a reaction describes the extent to which bond-breaking and bond-forming events occur simultaneously in the transition state. By analyzing the transition state structures and the associated atomic charges, researchers can gain a deeper understanding of the reaction mechanism. For the thermolysis of allyl ethers, the study investigated how different substituents, such as the benzyl group, influence the reaction rate and the electronic properties of the transition state. researchgate.net It was found that substituent groups capable of delocalizing charge, like benzyl, can increase the reaction rate. researchgate.net Atomic charges, often calculated using methods like Natural Population Analysis (derived from NBO), reveal the electronic distribution and polarization within the transition state structure. researchgate.netuio.noescholarship.org
The same computational study that investigated synchronicities also explored the thermochemistry of allyl ether decomposition. researchgate.net The research calculated kinetic and thermodynamic parameters for the gas-phase thermolysis of allyl ethers, including this compound, over a temperature range of 586.15 to 673.15 K. researchgate.net Such calculations provide essential data like activation energies (Ea), enthalpies (ΔH), and Gibbs free energies (ΔG) of activation, which are critical for predicting reaction rates and feasibility at different temperatures. uq.edu.au
The study confirmed that the thermal decomposition is a unimolecular process that yields an aldehyde (or ketone) and propene. researchgate.net For this compound, the products would be benzaldehyde (B42025) and propene. The calculations showed that allyl sulfides react faster than their homologous ethers. researchgate.net The benzyl group, due to its ability to delocalize charge, was found to accelerate the reaction compared to simple alkyl groups. researchgate.net
A summary of the reactants studied computationally for thermal decomposition is provided below. researchgate.netresearchgate.net
| Compound Number | Reactant | Substituent Group |
| I | Allyl methyl ether | Methyl |
| II | Allyl ethyl ether | Ethyl |
| III | Allyl n-propyl ether | n-Propyl |
| IV | Allyl isopropyl ether | Isopropyl |
| V | Diallyl ether | Allyl |
| VI | This compound | Benzyl |
| VII | Allyl acetonyl ether | Acetonyl |
Natural Bond Orbital (NBO) Analysis for Transition State Characterization
Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex wavefunctions obtained from quantum chemical calculations into a more intuitive chemical language of bonds, lone pairs, and atomic charges. researchgate.netresearchgate.net It is particularly useful for characterizing the bonding and electronic interactions within transition states.
In the study of the thermal decomposition of allyl ethers, NBO calculations were instrumental in characterizing the transition states. researchgate.net The analysis provides insights into the delocalization of electron density and the nature of the interactions between orbitals, which helps to explain the stability and reactivity of the transition state. For the retro-ene reaction of allyl ethers, NBO analysis can quantify the extent of bond breaking and forming, providing a detailed picture of the electronic rearrangements occurring during the reaction. researchgate.netresearchgate.net This helps in understanding why substituents like the benzyl group, which can participate in charge delocalization, affect the reaction's activation energy. researchgate.net
Quantum Chemical Calculations of Rotational Barriers
The conformation of a molecule is determined by the energy barriers to rotation around its single bonds. Quantum chemical calculations are essential for determining these rotational barriers. High-accuracy calculations have been performed on the fundamental allyl and benzyl systems (cations, radicals, and anions) to determine the barriers to rotation around the C-C bonds. researchgate.netnih.govresearchgate.net
These studies reveal that the rotational barriers are related to the degree of delocalization stabilization in the conjugated system. researchgate.netnih.govresearchgate.net For example, the benzyl cation has a significantly higher rotational barrier than the benzyl radical, reflecting the differences in electron-electron repulsion and conjugation stabilization. researchgate.netnih.gov While these calculations were not performed on the intact this compound molecule, they provide fundamental data on the energetic costs of disrupting the π-systems within its constituent parts. The rotational barrier in the benzyl radical itself has been calculated to be approximately 12.5 ± 1.5 kcal/mol. researchgate.net For the full this compound molecule, one would expect multiple rotational barriers corresponding to rotation around the C-O and C-C single bonds, which would influence its accessible conformations.
The table below shows the calculated rotational barriers for the terminal CH₂ group in allyl and benzyl species.
| Species | Rotational Barrier (kcal/mol) |
| Allyl Cation | 33 researchgate.netnih.govresearchgate.net |
| Allyl Radical | 14 researchgate.netnih.govresearchgate.net |
| Allyl Anion | 21 researchgate.netnih.govresearchgate.net |
| Benzyl Cation | 45 researchgate.netnih.govresearchgate.net |
| Benzyl Radical | 11 researchgate.netnih.gov |
| Benzyl Anion | 24 researchgate.netnih.gov |
Allyl and Benzyl Cations, Anions, and Radicals
The stability and properties of allyl and benzyl reactive intermediates—cations, anions, and radicals—are central to understanding the chemical behavior of this compound. These species are frequently studied using computational methods to quantify their characteristics.
Benzylic and allylic radicals are known to be more stable than simple alkyl radicals because the unpaired electron can be delocalized over a system of conjugated pi bonds through resonance. libretexts.org Similarly, allyl and benzyl carbocations are exceptionally stable due to the delocalization of the positive charge across the extended p orbital system. libretexts.org The allyl cation has two resonance forms, while the benzyl carbocation has five. libretexts.org This delocalization stabilizes the carbocation intermediate, which in turn accelerates reaction rates in processes like SN1 reactions. libretexts.org
Theoretical studies using density functional theory (DFT) and post-Hartree-Fock calculations have been employed to investigate the stability of these species. nih.gov High-accuracy quantum chemical calculations have determined the rotational barriers for the CH₂ group in these intermediates, which are related to their delocalization stabilization. researchgate.netacs.org
A surprising finding from some theoretical studies is that the benzyl radical is calculated to be about 3 kcal/mol less stable than the allyl radical. nih.govresearchgate.net This is attributed to a less efficient delocalization of the unpaired electron spin on the phenyl group compared to the allyl system. nih.govresearchgate.net This contrasts with the common chemical knowledge that often correlates stability with the number of resonance structures. nih.gov
The rotational barriers, a measure of conjugation, also show interesting trends. While Hückel theory would predict the barrier for the benzyl radical to be lower than that of the allyl radical, this is not the case for the corresponding cations and anions. researchgate.netacs.org
| Species | Allyl Barrier | Benzyl Barrier |
|---|---|---|
| Cation | 33 | 45 |
| Radical | 14 | 11 |
| Anion | 21 | 24 |
Data sourced from high-accuracy quantum chemical calculations. researchgate.netacs.org
Relationship to Delocalization Stabilization and Electron-Electron Repulsions
Delocalization is a key factor in the stability of the allyl and benzyl systems. In the allyl cation, the pi electrons of the double bond overlap with the empty p orbital of the carbocation, spreading the positive charge over the terminal carbons. stemco.org A similar delocalization occurs for the negative charge in the allyl anion, which reduces electrostatic repulsion between electrons and stabilizes the species. stemco.org
For radicals, the unpaired electron is delocalized across the pi system. libretexts.org In the allyl radical, this involves three parallel 2p orbitals sharing three electrons. libretexts.org This delocalization over multiple atoms enhances the stability of the radical compared to a localized one. fiveable.me Theoretical studies have quantified the resonance stabilization energy of the allyl radical to be around 14-16 kcal/mol greater than a non-stabilized radical. fiveable.me
However, the degree of stabilization is not solely dependent on the extent of conjugation. Electron-electron repulsion plays a crucial role, especially when comparing cations, anions, and radicals. researchgate.net The significant differences in rotational barriers between the charged species (cations and anions) and the neutral radicals are attributed to variations in electron-electron repulsion within the conjugated systems, which depends on the number of non-bonding electrons. researchgate.netresearchgate.net For instance, the greater stability of the allyl radical compared to the benzyl radical, despite the latter having more resonance structures, is explained by more efficient radical delocalization in the allyl system. nih.gov This highlights that a greater number of resonance structures does not invariably lead to a more stable species. nih.govresearchgate.net
Studies have shown that the resonance energy in the allyl cation is approximately 20-22 kcal/mol, while for the allyl anion, it is slightly lower at 17-18 kcal/mol. acs.org The minor difference can be attributed to increased electron repulsion in the anion. acs.org These findings underscore the complex interplay between resonance, delocalization, and electronic repulsions in determining the stability of these fundamental chemical structures. researchgate.netcapes.gov.br
Advanced Spectroscopic and Analytical Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of allyl benzyl (B1604629) ether. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.govias.ac.in
Two-dimensional NMR techniques, such as COSY and HETCOR, are employed for the detailed structural analysis of allyl benzyl ether, allowing for the correlation of proton and carbon signals to confirm connectivity within the molecule. chegg.com In reaction monitoring, ¹H NMR is used to track the progress of reactions involving this compound. For instance, in its synthesis from benzyl alcohol and allyl bromide, the disappearance of the alcohol's hydroxyl proton signal and the appearance of characteristic signals for the allyl and benzyl protons confirm the formation of the ether. Specifically, the benzylic protons (CH₂) typically appear around δ 4.5 ppm, while the vinylic protons of the allyl group are observed between δ 5.17–5.35 ppm. ias.ac.in
NMR spectroscopy is instrumental in determining the regioselectivity of reactions, such as the benzylation of carbohydrates. In the synthesis of complex oligosaccharides, protecting groups like benzyl ethers are crucial. nih.gov When a glucoside derivative is benzylated, ¹H and ¹³C NMR spectra can unambiguously determine the positions of the newly introduced benzyl groups. For example, the presence and splitting patterns of benzylic proton signals can confirm whether benzylation occurred at specific hydroxyl groups, such as the 4- and 6-positions of a glucosamine (B1671600) derivative. nih.gov This level of detail is vital for confirming the desired regiochemical outcome of the reaction. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule. slideshare.net
Key IR absorption bands for this compound include:
C-O-C stretch: The ether linkage is identified by a strong absorption band typically found around 1090-1100 cm⁻¹. ias.ac.inchemicalbook.com
=C-H stretch (alkene): The stretching vibration of the C-H bonds on the allyl group's double bond appears above 3000 cm⁻¹. frontiersin.org
C=C stretch (alkene): The carbon-carbon double bond of the allyl group shows a characteristic absorption around 1630-1648 cm⁻¹. chemicalbook.comtandfonline.com
Aromatic C-H and C=C stretches: The benzyl group exhibits characteristic absorptions for aromatic C-H bonds and the stretching of the benzene (B151609) ring. frontiersin.org
During the synthesis of this compound from benzyl alcohol, IR spectroscopy can be used to monitor the reaction by observing the disappearance of the broad O-H stretching band of the alcohol and the appearance of the characteristic ether C-O band.
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Ether | C-O-C | 1090-1100 | ias.ac.inchemicalbook.com |
| Alkene | =C-H | >3000 | frontiersin.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation pattern upon ionization. The molecular weight of this compound is approximately 148.21 g/mol . biosynth.com In electron ionization (EI) mass spectrometry, the molecule is fragmented into characteristic ions.
The mass spectrum of this compound typically shows a prominent base peak at m/z 91, which corresponds to the stable tropylium (B1234903) cation (C₇H₇⁺), formed by the cleavage of the benzyl group. nih.govmassbank.jpchegg.com Other significant fragments include ions at m/z 92, 107, 41, and 79. nih.gov The analysis of these fragments helps to confirm the structure of the molecule. mdpi.commiamioh.edu
Table 2: Major Peaks in the Mass Spectrum of this compound
| m/z | Relative Intensity | Probable Fragment | Reference |
|---|---|---|---|
| 91 | 99.99 | [C₇H₇]⁺ (tropylium ion) | nih.govmassbank.jp |
| 92 | 58.66 | [C₇H₈]⁺ | nih.gov |
| 107 | 16.54 | [C₈H₇O]⁺ | nih.gov |
| 41 | 14.29 | [C₃H₅]⁺ (allyl cation) | nih.gov |
Chromatographic Techniques (e.g., HPLC, GC) for Purity and Reaction Monitoring
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and for monitoring the progress of reactions. researchgate.net
Gas Chromatography (GC): GC is widely used to determine the purity of this compound, with typical purities for commercially available samples being greater than 98.0%. tcichemicals.comtcichemicals.comfishersci.ca GC coupled with mass spectrometry (GC-MS) is a powerful combination for both separating components of a mixture and identifying them based on their mass spectra. nih.gov For instance, GC-MS has been used to monitor the oxidation of allylic ethers, revealing the formation of intermediates and products over time. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC can be employed for the purification and analysis of reactions involving this compound and its derivatives. Chiral HPLC is particularly useful for determining the enantiomeric excess of products from asymmetric reactions, such as the Wittig rearrangement of functionalized allyl benzyl ethers. sci-hub.se
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Grafting Confirmation
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms on a material's surface. researchgate.net This makes it particularly valuable for confirming the successful grafting of molecules like this compound onto various substrates.
In a study where allyl and benzyl groups were grafted onto the surface of aramid nanofibers, XPS was used to confirm the modification. frontiersin.orgnih.gov The analysis of the C1s spectra revealed the introduction of new carbon environments corresponding to the C=C bonds of the allyl group and the C-H bonds of the benzyl group's benzene ring. frontiersin.orgnih.gov The changes in the elemental ratios, such as the C/O ratio, on the surface provide further evidence of successful grafting. frontiersin.org XPS can also be used to study the reactivity of allyl ethers on surfaces like silicon, showing that the ether cleavage can occur at specific temperatures. acs.org
Table 3: List of Compounds
| Compound Name |
|---|
| Allyl alcohol |
| This compound |
| Allyl bromide |
| Benzyl alcohol |
| Benzyl bromide |
| Dibenzyl ether |
| 2,3-dichloro-5,6-dicyano-p-benzoquinone |
| 1,4-cyclohexadiene |
| 2-Azaallyl anions |
| Homoallylic amines |
| Allyl phenyl ether |
| Phenoxide |
| 1-Decanol (B1670082) |
| Allyl decyl ether |
| Nerol |
| Benzyl neryl ether |
| Menthol |
| Cholesterol |
| p-CH3C6H4OH |
| Geraniol |
| 1-propenoxydecane |
| 1-allyloxydecane |
| 1,2-diallyloxyethane |
| 1-allyloxyoctane |
| 1-propenoxyoctane |
| Crotyl ethers |
| Vinyl acetals |
| Propargyl ethers |
| Cyclic allylic ethers |
| Glucosamine |
| Galactosamine |
| Hyaluronic acid |
| Polystyrene |
| Aramid nanofibers |
| Poly(allylamine) |
| Poly(ethyl methacrylate-r-allyl methacrylate) |
| 4-cyanopentanoic acid dithiobenzoate |
| Poly(dimethylsiloxane) |
| 9-vinyl carbazole |
| vinyl trimethoxysilane |
| tris(dimethylsilyl)methane |
| allyl glycidyl (B131873) ether |
| Polysiloxanes |
| 1,1,3,3-tetramethyldisiloxane |
| Allyl ethyl ether |
| Allyl butyl ether |
| 5-allyloxy-1-aryl-tetrazoles |
| 4-allyl-1-aryl-tetrazole-5-ones |
| Phenyl azide |
| Phenyl isocyanate |
| Aryl nitrene |
| 4-(but-3-en-2-yl)-1-phenyl-1H-tetrazol-5(4H)-one |
| 4-nitrophenyl |
| Cinnamyl |
| Thiol-functionalized cellulose (B213188) nanofiber |
| Poly(2-((((2-Nitrobenzyl)oxy)carbonyl)amino)ethyl methacrylate-r-glycidyl methacrylate) |
| Reduced graphene oxide |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates in Catalysis Studies
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for investigating catalytic reactions that proceed through radical mechanisms. springernature.com It uniquely detects species with unpaired electrons, such as organic radicals and paramagnetic transition metal ions, providing critical insights into their geometric and electronic structures. springernature.comresearchgate.net In the context of catalysis involving this compound and its derivatives, in situ EPR studies are instrumental in elucidating reaction mechanisms by directly observing short-lived radical intermediates that are often central to the catalytic cycle. springernature.com
The combination of electrochemistry with EPR, known as spectroelectrochemistry (SEC-EPR), has been particularly effective in unraveling complex reaction pathways. uantwerpen.be Many catalytic processes are challenging to study because the intermediates are highly reactive and present in low concentrations. uantwerpen.be Techniques such as spin trapping are often employed in conjunction with EPR to capture these transient radicals, forming more stable paramagnetic species (spin adducts) that can be more easily detected and characterized. nih.govresearchgate.net
Detailed research into the reductive intramolecular cyclization of allyl 2-bromobenzyl ether, a derivative of this compound, showcases the utility of EPR spectroscopy. researchgate.net This reaction is of significant interest for its applications in synthesizing heterocyclic compounds like benzopyrans. researchgate.net Mechanistic studies using EPR combined with Density Functional Theory (DFT) calculations have confirmed that the reaction proceeds through a radical anion intermediate. uantwerpen.be
In these studies, controlled potential electrolysis of allyl 2-bromobenzyl ether is performed within an EPR spectrometer. researchgate.net To identify the fleeting radical species, a spin trap, typically Phenyl N-tert-butylnitrone (PBN), is added to the reaction mixture. nih.govresearchgate.net The PBN reacts with the transient radicals generated during the electrochemical reduction, forming more persistent nitroxide radicals. The resulting EPR spectra are a convolution of signals from the different trapped radicals. researchgate.net
Through detailed analysis and simulation of the EPR spectra, researchers can identify the structure of the original radicals based on the unique fingerprint provided by the isotropic g-value and the hyperfine coupling constants (A) of the spin adduct. researchgate.netresearchgate.net In the case of the cyclization of allyl 2-bromobenzyl ether, studies have successfully identified multiple radical intermediates, including the trapped this compound radical itself, which can be formed during the reaction. researchgate.netresearchgate.net The presence and relative concentration of these intermediates can be tracked over time, providing a deeper understanding of the reaction kinetics and mechanism. researchgate.net
The findings from these experiments are crucial for resolving ambiguities in proposed reaction pathways and for optimizing reaction conditions to favor the formation of desired products. For instance, the detection of the PBN-trapped 4-methylisochromane radical confirms the intramolecular cyclization pathway of the initial this compound radical. researchgate.net
Below is a table summarizing the experimental and DFT-calculated EPR parameters for key spin-trapped radicals identified during the reductive cyclization of allyl 2-bromobenzyl ether using PBN as the spin trap. researchgate.netresearchgate.net
EPR Data for PBN-Trapped Radical Intermediates
| Radical Species | Parameter | Experimental Value | Calculated Value |
|---|---|---|---|
| Radical 2 (PBN-4-methylisochromane) | g_iso | 2.0063 | 2.0053 |
| A_N-iso [MHz] | 39.09 | 40.35 | |
| A_Hβ [MHz] | 6.46 | 5.61 | |
| Radical 3 (PBN-allyl benzyl ether) | g_iso | 2.0062 | 2.0054 |
| A_N-iso [MHz] | 39.53 | 43.17 | |
| A_Hβ [MHz] | 12.43 | 12.18 |
Data sourced from studies on the reductive intramolecular cyclisation of allyl 2-bromobenzyl ether. researchgate.netresearchgate.net The table shows the isotropic g-value (g_iso) and hyperfine coupling constants (A) for the nitrogen nucleus and beta-hydrogen.
This combined approach of in situ EPR spectroelectrochemistry, spin trapping, and DFT calculations provides definitive evidence for the involvement of specific radical intermediates, validating proposed mechanisms and enabling a more rational design of catalytic processes. uantwerpen.beresearchgate.net
Applications in Advanced Organic Synthesis
Intermediate in the Synthesis of Complex Organic Molecules
Allyl benzyl (B1604629) ether serves as a key intermediate in the creation of more complex organic structures. Its ether linkage and the presence of both allyl and benzyl groups allow for a variety of chemical transformations. cymitquimica.com This makes it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals. The reactivity of the molecule facilitates its use in constructing diverse molecular architectures through reactions like nucleophilic substitution. For instance, it can be oxidized to form aldehydes or ketones, or reduced to yield alcohols, highlighting its versatility as a building block in synthetic chemistry.
Furthermore, allyl benzyl ether is employed in sigmatropic rearrangement reactions, such as the Claisen and Cope rearrangements, to form new carbon-carbon bonds, a fundamental process in the synthesis of complex natural products. ias.ac.insci-hub.se The ias.ac.in-Wittig rearrangement of functionalized allyl benzyl ethers, for example, provides a pathway to stereocontrolled synthesis of building blocks for natural products like lignans. sci-hub.se
Precursor in Radical-Mediated Cyclization Reactions (e.g., Benzopyran Derivatives)
This compound is a known precursor in radical-mediated cyclization reactions. A notable application is in the synthesis of benzopyran derivatives through reductive intramolecular cyclization. Radical-mediated cyclization (RMC) can be initiated by abstracting an allylic hydrogen atom from the methylene (B1212753) group of the ether, generating an allyl ether radical. nih.govacs.org This radical can then react with another part of the molecule or another molecule to form cyclic structures. nih.govacs.org This approach has been explored in photopolymerization, where a five-membered cyclopentane-like ring radical is formed. nih.gov
Synthesis of Homoallylic Amines via Transition-Metal-Free Allylation with 2-Azaallyl Anions
This compound can function as an electrophile in transition-metal-free allylation reactions with 2-azaallyl anions to produce homoallylic amines. nih.govnih.gov These products are valuable intermediates in the pharmaceutical industry. nih.govnih.gov This reaction proceeds through a nucleophilic displacement at the allylic position. Research has shown that this compound has lower reactivity in these reactions compared to allyl phenyl ether.
The general process involves the generation of 2-azaallyl anions from N-benzyl imines, which then react with the allyl ether. researchgate.netresearchgate.net This method provides a direct route to homoallylic amines, which are important precursors for many biologically active molecules. nih.govresearchgate.netresearchgate.net The reaction can proceed through both polar and radical mechanisms. nih.gov
Stereoselective Synthesis of Advanced Scaffolds (e.g., 3,4-Disubstituted L-proline)
The development of methods for the regio- and stereoselective functionalization of C–H bonds is a significant goal in organic synthesis. This compound has been utilized in the synthesis of advanced molecular scaffolds, such as 3,4-disubstituted L-proline derivatives. These structures are important components of biologically active compounds. nih.gov
In one approach, the distal allylic C–H functionalization of silyl (B83357) ethers, including those derived from this compound, has been achieved using rhodium(II) carbenes. nih.gov This method allows for the selective functionalization of a less reactive C–H bond even in the presence of more electronically favored positions. nih.gov The resulting δ-functionalized allyl silyl ethers can be further elaborated to access complex heterocyclic scaffolds. For instance, a C–H functionalized product derived from an allyl silyl ether was successfully converted to a 3,4-disubstituted L-proline framework, a key structural motif in compounds like phenylkainic acid. nih.gov Although this compound itself was not a suitable substrate for C-H functionalization using triazole-derived carbenes, the study highlights the potential of related allyl ethers in accessing these valuable proline scaffolds. nih.gov
| Reactant | Catalyst | Product | Selectivity | Reference |
| Allyl silyl ether (containing two allylic, one benzylic and one β– to silicon C–H bonds) | Rh₂(S-NTTL)₄ | Distal C–H functionalized product | 68% yield, >20:1 dr, 95% ee | nih.gov |
| Allyl silyl ether 22 | Rh₂(S-NTTL)₄ | Distal C–H functionalized product 23 | 42% yield, >20:1 dr, 98% ee | nih.gov |
Role in Ring-Opening Cross Metathesis Reactions (ROCM)
This compound serves as a cross-partner in ring-opening cross metathesis (ROCM) reactions, a powerful olefin metathesis variant for the synthesis of functionalized acyclic molecules from cyclic olefins. The stereoselectivity of these reactions can be influenced by the catalyst and the nature of the cross-partner.
Studies using molybdenum imido alkylidene N-heterocyclic carbene (NHC) catalysts have investigated the ROCM of various norbornene derivatives with this compound. d-nb.info The stereochemical outcome of the reaction, leading to either the E- or Z-isomer of the product, is dependent on the steric properties of the catalyst's ligands. d-nb.info For instance, the ROCM of endo,endo-dicarbomethoxynorbornene (endo,endo-DCMNBE) with this compound, catalyzed by specific molybdenum complexes, can be highly Z-selective. d-nb.info This selectivity is attributed to steric interactions between the benzyl group of the ether and the alkoxide ligand in the metallacyclobutane intermediate. d-nb.info Kinetic studies have shown that for certain catalyst systems, the high E-selectivity observed is not a result of post-metathesis isomerization. d-nb.info
| Cyclic Olefin | Cross-Partner | Catalyst System | Predominant Isomer | Key Finding | Reference |
| endo,endo-DCMNBE | This compound | Molybdenum imido alkylidene NHC complexes (e.g., 3-5) | Z-isomer (86-91%) | Steric interactions in the metallacyclobutane intermediate favor the Z-product. | d-nb.info |
| Various cyclic olefins | This compound | Cationic molybdenum imido alkylidene NHC catalysts | E-isomer | "Small" allyl ethers can experience O-chelation, leading to high E-selectivity. | d-nb.info |
Synthetic Applications in Pharmaceutical and Agrochemical Synthesis
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. atamanchemicals.com Its utility stems from the ability of the allyl and benzyl groups to be chemically modified or cleaved under specific conditions, allowing for the introduction of diverse functionalities. For example, the ether linkage can participate in nucleophilic substitution reactions, a fundamental transformation in the construction of complex molecular architectures.
One notable application is in the synthesis of homoallylic amines, which are important precursors in pharmaceutical development. This compound can act as an electrophile in transition-metal-free allylation reactions with 2-azaallyl anions to produce these amines. Furthermore, it is used in the preparation of other allylic compounds that serve as intermediates for drugs and agrochemicals. atamanchemicals.com
Development of Novel Rearrangement Reactions for Natural Product Synthesis
Rearrangement reactions are powerful tools in organic synthesis for rapidly increasing molecular complexity. Allyl benzyl ethers have been instrumental in the development of new rearrangement methodologies for the synthesis of natural products.
A notable rearrangement, termed the "BenzAll" rearrangement, involves the conversion of substituted allyl benzyl ethers into 4-arylbutanals upon treatment with zeolite β or Lewis acids like BF₃·OEt₂. acs.org This reaction proceeds through a combined 1,4-rearrangement and 1,2-migration sequence. acs.org In certain cases, the resulting 4-arylbutanal can undergo spontaneous intramolecular cyclization and dehydration to yield dihydronaphthalene derivatives. acs.orgresearchgate.net
The success of both the rearrangement and the subsequent cyclization is sensitive to the electronic nature of the substituents on the aromatic ring of the benzyl group. acs.orgresearchgate.net Electron-donating groups are generally required for good yields, while weak electron-donating or electron-withdrawing groups can lead to failed reactions or poor yields. acs.org The pore size of the zeolite catalyst also appears to play a role in the efficiency of the cyclization step. acs.org
| Substrate | Catalyst | Product(s) | Key Observation | Reference |
| Substituted allyl benzyl ethers | Zeolite β or BF₃·OEt₂ | 4-Arylbutanals | Rearrangement via a combined 1,4-rearrangement/1,2-migration. | acs.org |
| Substituted allyl benzyl ethers with electron-donating groups | Zeolite β | 4-Arylbutanals and Dihydronaphthalenes | Spontaneous cyclization of the intermediate aldehyde. | acs.org |
| Naphthalene-containing allyl ether (1k) | Zeolite β | 4-Arylbutanal (2k) | Rearrangement occurs, but no cyclization to a seven-membered ring is observed. | acs.org |
The arylnaphthalene lignan (B3055560) lactone framework is a common motif in a number of natural products with interesting biological activities. While direct involvement of this compound in the final cyclization to form the arylnaphthalene skeleton is not explicitly detailed in the provided context, related structures and reactions highlight potential synthetic pathways. For instance, the synthesis of arylnaphthalene lactones has been achieved through various methods, including intramolecular Diels-Alder reactions and silver-catalyzed [2+2+2] cyclizations. researchgate.net The synthesis of daurinol, an arylnaphthalene lignan, involved the use of a benzyl ether protecting group which was later cleaved. researchgate.net This underscores the importance of benzyl ethers in the multi-step synthesis of such complex natural products.
Advanced Topics in Chemical Reactivity and Selectivity
Regioselectivity in Etherification and C-H Functionalization
Regioselectivity refers to the preferential reaction at one site over other possible sites within a molecule. In the context of allyl benzyl (B1604629) ether and its derivatives, this control is crucial for dictating the outcome of synthetic transformations.
In carbohydrate chemistry, the selective protection of hydroxyl groups is a foundational strategy. Research has shown that the choice of solvent can profoundly influence the regioselectivity of benzylation on sugar molecules containing an allyl ether. For instance, in the protection of allyl 4,6-O-benzylidene α-D-glucopyranoside, using tetrahydrofuran (B95107) (THF) as the solvent leads to the preferential benzylation at the C-2 position. psu.edubeilstein-journals.orgnih.govbeilstein-journals.org This selectivity is attributed to the formation of a hydrogen bond between the C2-hydroxyl group and the α-C1-allyloxy group, which increases the acidity of the C2-hydroxyl. beilstein-journals.org In contrast, when the reaction is conducted in a solvent like dimethylformamide (DMF), this selectivity is often lost, leading to a mixture of products or bis-benzylation. psu.edubeilstein-journals.orgnih.gov This solvent-dependent outcome highlights the subtle interplay of intramolecular forces and solvent effects in directing the reaction to a specific site. psu.edubeilstein-journals.orgnih.govbeilstein-journals.org
The table below summarizes the effect of solvent on the benzylation of allyl 4,6-O-benzylidene α-D-glucopyranoside.
| Solvent | Reagents | Product Distribution | Reference |
| THF | BnBr, NaH, Bu₄NI | Predominantly C-2 mono-benzylated product | psu.edubeilstein-journals.orgnih.gov |
| DMF | BnBr, NaH | Mixture of products, including bis-benzylated | psu.edubeilstein-journals.orgnih.gov |
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in organic synthesis. Achieving site-selectivity, especially for less activated C-H bonds, is a significant challenge. In molecules containing both allyl and benzyl groups, such as certain silyl (B83357) ethers, rhodium(II) carbene chemistry has been employed to achieve remarkable site-selectivity. nih.govnih.gov By using bulky rhodium catalysts, it is possible to direct the C-H functionalization to the distal allylic or benzylic positions, even in the presence of more electronically favored C-H bonds located alpha to the ether oxygen. nih.govnih.gov This control is attributed to steric hindrance around the catalyst, which prevents reaction at the more accessible but less desired positions. For example, a study demonstrated that an allyl silyl ether containing both allylic and benzylic C-H bonds could be selectively functionalized at the distal allylic C-H position. nih.gov However, when a substrate containing an allyl benzyl ether was used under similar conditions with a triazole-derived carbene, no C-H functionalization product was observed, indicating that the electronic nature of the ether group also plays a critical role in directing the reactivity. nih.gov
Stereoselectivity and Enantioselectivity
Stereoselectivity is the preferential formation of one stereoisomer over another. This includes control over E/Z isomers (geometric isomers) and the formation of a specific enantiomer or diastereomer.
The isomerization of allyl ethers to the corresponding enol ethers can be controlled to favor either the E (trans) or Z (cis) isomer, depending on the catalyst system employed. Recent research has demonstrated that cobalt pincer complexes can exhibit orthogonal selectivity in the isomerization of this compound. chemrxiv.orgnih.govacs.org Specifically, a cobalt complex with a dinitrogen ligand, [(PCNHCP)Co(N2)][BArF4], selectively produces the Z-isomer. nih.govacs.org In contrast, a related cobalt-methyl complex, [(PCNHCP)Co(Me)], favors the formation of the E-isomer. nih.govacs.org The formation of these isomers is under kinetic control, meaning the product ratio is determined by the relative rates of formation and does not change over time. chemrxiv.orgacs.org This dual selectivity, stemming from minor changes in the catalyst structure, provides a powerful method for accessing either the E or Z enol ether from the same starting material. chemrxiv.orgnih.govacs.org
The table below illustrates the catalyst-dependent stereoselectivity in the isomerization of this compound.
| Catalyst | Product Ratio (E/Z) | Reference |
| [(PCNHCP)Co(N2)][BArF4] | 1:3 | nih.govacs.org |
| [(PCNHCP)Co(Me)] | ~2:1 | acs.org |
In addition to site-selectivity, C-H functionalization reactions can also be controlled to produce a specific diastereomer. The rhodium-catalyzed C-H functionalization of silyl ethers has been shown to proceed with high diastereoselectivity, affording δ-functionalized allyl silyl ethers. nih.govnih.gov For example, the reaction of a homoallyl silyl ether using a specific rhodium catalyst resulted in the formation of the distal C-H functionalized product with a diastereomeric ratio greater than 20:1. nih.gov Similarly, an allyl silyl ether containing a benzylic group also yielded the distal C-H functionalized product with a high diastereomeric ratio (>20:1). nih.gov This high level of diastereocontrol is attributed to the well-defined transition state enforced by the chiral rhodium catalyst. nih.gov However, in some cases, such as the functionalization of an aryl ether, the diastereoselectivity can be lower, indicating that the substrate structure also plays a significant role. nih.gov
Chemoselectivity in Complex Molecular Systems
Chemoselectivity is the ability to react with one functional group in the presence of other, similar functional groups. In molecules containing both allyl and benzyl ether moieties, achieving chemoselectivity is essential for predictable and efficient synthesis.
In a palladium-catalyzed tandem reaction involving the arylation and nih.govnih.gov-Wittig rearrangement of pyridylmethyl ethers, the nature of the ether substituent was found to be critical. rsc.org When the substituent was an allyl or benzyl group, the nih.govnih.gov-Wittig rearrangement occurred faster than the desired arylation, highlighting the delicate balance of reactivity between these two competing pathways. rsc.org This observation underscores the challenge of controlling chemoselectivity when multiple reactive sites are present.
Conversely, in the context of C-H functionalization using metallaphotoredox catalysis, high chemoselectivity has been achieved. rsc.org For instance, in the allylation of aldehydes, the reaction can be directed to functionalize the alkene C-H bond while leaving the allylic and benzylic C-H bonds of the aldehyde untouched. rsc.org This selectivity is crucial for the synthesis of complex molecules where multiple C-H bonds of similar reactivity exist. rsc.org
Influence of Substrate Structure on Reactivity
The reactivity of this compound is profoundly influenced by its constituent structural components: the allyl group, the benzyl group, and the ether linkage. The interplay of electronic and steric factors associated with these groups dictates the molecule's behavior across a range of chemical transformations. Variations within the substrate's framework, such as substituent changes on the aromatic ring, or comparisons with structurally analogous ethers, reveal distinct reactivity patterns.
A primary factor governing the reactivity of this compound is the ability of its structure to stabilize reactive intermediates. The presence of both an allylic and a benzylic group facilitates reactions that proceed through carbocationic intermediates, such as SN1-type cleavage. openstax.orgfiveable.meopenstax.org Under acidic conditions, ethers containing tertiary, allylic, or benzylic substituents readily undergo cleavage because they can form stable carbocations. openstax.orgfiveable.melibretexts.org This contrasts with ethers having only primary or secondary alkyl groups, which typically react via a more sterically sensitive SN2 mechanism. openstax.org For instance, the acidic cleavage of ethyl isopropyl ether results in nucleophilic attack at the less hindered primary carbon, whereas this compound can stabilize a positive charge through resonance at both the allylic and benzylic positions, favoring an SN1 pathway. openstax.orgopenstax.org
Electronic and Steric Effects on Reaction Pathways
Electronic effects are clearly demonstrated in the oxidation and pyrolytic decomposition of this compound and its derivatives. In the oxidation of benzylic and allylic ethers with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), the reaction proceeds efficiently with ethers that have activating, electron-donating groups. cdnsciencepub.com The reaction is believed to involve a rate-determining hydride abstraction, which is accelerated by substituents that can stabilize the resulting cation. cdnsciencepub.com Conversely, ethers with electron-withdrawing groups are unreactive. cdnsciencepub.com
Similarly, kinetic studies of the gas-phase pyrolysis of substituted allyl benzyl ethers show a systematic rate enhancement corresponding to the electron-donating ability of the substituent on the benzene (B151609) ring. mdpi.comnih.gov The reactivity order was found to be OCH₃ > CH₃ > H > Cl, which is consistent with the stabilization of the transition state through the π-bond. mdpi.com
Steric factors also play a critical role in directing the reactivity of this compound and related compounds. In rhodium-catalyzed C-H functionalization reactions, the structure of the group attached to the ether oxygen can determine the reaction's outcome. nih.govnih.gov For example, while bulky silyl ethers undergo distal C-H functionalization, a substrate with an this compound group did not yield the corresponding product under the same conditions. nih.gov This suggests that the less bulky benzyl group, compared to a large silyl group, does not sufficiently inhibit alternative, more favorable reaction pathways like ylide formation. nih.gov However, with a different rhodium catalyst and diazo reagent, the distal C-H functionalization of this compound could be achieved, demonstrating that selectivity is a subtle interplay between substrate structure and the catalytic system. nih.gov
Comparative Reactivity and Selectivity
Direct comparisons between this compound and structurally similar ethers highlight how small structural changes can lead to significant differences in reactivity.
Acidic Cleavage Mechanism: As noted, the mechanism of acidic cleavage is highly dependent on the stability of the potential carbocation intermediate. Ethers like this compound, which can form resonance-stabilized allylic or benzylic carbocations, react via an SN1 mechanism. openstax.orgfiveable.me This is in stark contrast to ethers like diethyl ether or ethyl isopropyl ether, which lack such stabilizing groups and react through an SN2 pathway. openstax.org
Nucleophilic Substitution: In transition-metal-free allylation reactions using 2-azaallyl anions, this compound exhibits lower reactivity, affording a 14% yield, compared to allyl phenyl ether under identical conditions. This difference underscores the influence of the benzyl versus the phenyl group on the electrophilicity of the allylic system.
Q & A
Q. What are the primary synthetic routes for preparing allyl benzyl ether, and how do reaction conditions influence selectivity?
this compound is commonly synthesized via the Williamson ether synthesis, involving deprotonation of an alcohol (e.g., allyl alcohol) with a strong base like NaH, followed by reaction with benzyl bromide. However, selectivity challenges arise in polyfunctional substrates. For example, NaH in DMF may lead to side reactions or incomplete conversions due to residual moisture . Alternative methods include neutral conditions using Ag₂O and benzyl bromide, which improve selectivity by avoiding strong bases . Palladium-catalyzed approaches under neutral conditions (e.g., using allyl ethyl carbonate) also provide reproducible yields, particularly for moisture-sensitive substrates .
Q. How can benzyl ethers be selectively cleaved in the presence of other functional groups?
Benzyl ether deprotection typically employs hydrogenolysis with Pd/C and H₂. However, in substrates with reducible groups (e.g., alkenes, azides), hydrogen-transfer agents like 1,4-cyclohexadiene or chemoselective methods are recommended. For instance, DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) under photoirradiation selectively oxidizes benzyl ethers without affecting acid-sensitive groups . Strong acids or ozonolysis are alternatives but require acid-stable substrates .
Q. What are the challenges in allyl ether formation under basic conditions, and how can they be mitigated?
Allylation using NaH often suffers from inconsistent yields due to moisture sensitivity. In carbohydrate chemistry, anhydrous DMF is difficult to achieve, leading to hydrolysis side reactions. A Pd(0)-catalyzed method with allyl ethyl carbonate circumvents this by generating a π-allyl-palladium intermediate under neutral conditions, enabling reliable allyl ether formation .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in radical-mediated reactions involving this compound?
Radical pathways, such as SF₅Cl addition to this compound, require optimization of initiators (e.g., DIPAB) and reaction monitoring. Conflicting data on radical intermediates can be addressed via EPR spectroelectrochemical studies combined with DFT calculations. For example, the reductive cyclization of allyl 2-bromobenzyl ether proceeds via a radical anion intermediate, confirmed by spin-trapping and computational validation .
Q. What strategies prevent unintended migrations or eliminations during benzyl/allyl protection of polyols?
Base-induced migrations (e.g., benzoyl ester migration during allylation) are common in polyol systems. Using milder bases (e.g., Ag₂O) or switching to non-basic conditions (e.g., Pd-catalyzed allylation) minimizes such side reactions. In cases where migration occurs, subsequent acid hydrolysis or selective deprotection (e.g., DDQ for p-methoxybenzyl groups) can salvage the desired product .
Q. How does the choice of catalyst impact the efficiency of decarboxylative benzylation reactions?
Palladium catalysts like CpPd(allyl) with DPEphos ligands enable decarboxylative benzylation under neutral conditions, avoiding stoichiometric reagents. Electron-rich benzyl carbonates and phenols yield higher conversions, while electron-deficient substrates require higher catalyst loadings or prolonged reaction times. This method is superior to traditional Williamson synthesis for acid/base-sensitive substrates .
Q. What are the limitations of cross-metathesis with this compound in complex syntheses?
Cross-metathesis using Grubbs’ catalyst often fails with this compound due to preferential homocoupling of the allyl component. This challenge was observed in phytanic acid derivatization, where allyl bromide homodimerized instead of coupling with the target alkene. Alternative strategies, such as pre-functionalization with more reactive alkenes, are recommended .
Methodological Considerations
Q. How can chemoselectivity be achieved in multi-step syntheses involving allyl/benzyl ethers?
- Protection: Use orthogonal protecting groups (e.g., allyl for temporary protection, benzyl for long-term stability).
- Deprotection: Sequential cleavage via Pd(OH)₂/C-catalyzed hydrogenolysis (for allyl) followed by DDQ oxidation (for benzyl) ensures chemoselectivity .
- Monitoring: Real-time NMR or LC-MS tracks reaction progress and minimizes over-functionalization .
Q. What analytical techniques are critical for characterizing this compound derivatives?
- EPR spectroscopy: Identifies radical intermediates in mechanistic studies .
- DFT calculations: Validates proposed reaction pathways and intermediates .
- X-ray crystallography: Resolves regiochemical ambiguities in cyclized products .
Tables for Key Data
Table 1: Optimization of SF₅Cl Radical Addition to this compound
| Initiator | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DIPAB | CH₃CN | 25 | 82 |
| AIBN | Toluene | 80 | 45 |
Table 2: Comparison of Benzyl Ether Deprotection Methods
| Method | Conditions | Selectivity |
|---|---|---|
| Pd/C + H₂ | H₂, RT | Cleaves benzyl, preserves allyl |
| DDQ + UV | MeCN, 365 nm | Oxidizes benzyl, preserves esters |
| BCl₃ + PMB* | -78°C, CH₂Cl₂ | Acid-stable substrates only |
*PMB: Pentamethylbenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
